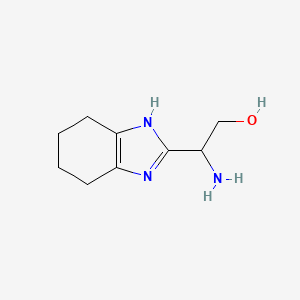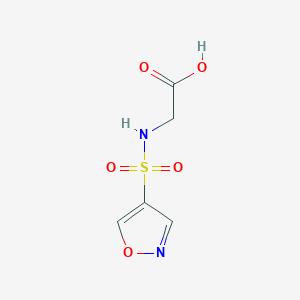
Ethyl 2-(boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate
描述
Ethyl 2-(boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate is a useful research compound. Its molecular formula is C17H22ClNO4 and its molecular weight is 339.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The presence of a boc-protected amino group suggests that it could interact with biological molecules such as proteins or enzymes .
Mode of Action
The Boc group (tert-butoxycarbonyl) is often used in organic synthesis to protect amines . It can be removed under acidic conditions, revealing the amine group . This could potentially allow the compound to interact with its targets.
Action Environment
The action of this compound could be influenced by various environmental factors. For example, the pH of the environment could affect the stability of the Boc group . Additionally, factors like temperature and the presence of other molecules could also influence its action.
生化分析
Biochemical Properties
Ethyl 2-(boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. The boc-protective group in this compound is stable under most nucleophilic and basic conditions, making it an ideal protecting group for amino acids and peptides . This compound interacts with various enzymes and proteins during the synthesis process. For example, it can be used as a substrate for enzymes that catalyze the formation of peptide bonds, such as peptidyl transferases. The nature of these interactions is primarily based on the ability of the boc-protective group to prevent unwanted side reactions, thereby ensuring the selective formation of the desired product.
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. The presence of the boc-protective group can modulate the activity of certain enzymes and proteins within the cell, leading to changes in cell function . For instance, this compound can inhibit the activity of proteases that would otherwise degrade peptides, thereby enhancing the stability and bioavailability of peptide-based drugs. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes involved in cellular metabolism and signaling.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The boc-protective group in this compound can form stable complexes with various biomolecules, including enzymes and proteins . These interactions can lead to enzyme inhibition or activation, depending on the specific context. For example, the boc-protective group can inhibit the activity of proteases by blocking their active sites, thereby preventing the degradation of peptides. Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is generally stable under standard laboratory conditions, but it can degrade over time, especially when exposed to acidic or basic conditions . The degradation of the boc-protective group can lead to the formation of by-products that may affect cellular function. Long-term studies have shown that this compound can have sustained effects on cellular processes, including changes in gene expression and enzyme activity. These effects are often dependent on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the stability and bioavailability of peptide-based drugs by inhibiting protease activity . At high doses, it can have toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound exhibits beneficial effects at low concentrations but becomes toxic at higher concentrations. These findings highlight the importance of careful dosage optimization in the use of this compound in biochemical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to peptide synthesis and degradation . The boc-protective group in this compound can interact with various enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. For example, this compound can inhibit the activity of proteases, leading to an accumulation of peptides and other intermediates in the metabolic pathway. Additionally, it can interact with enzymes involved in the synthesis of peptides, enhancing the efficiency and selectivity of these reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, it can bind to proteins within the cell, affecting its localization and distribution. These interactions can influence the bioavailability and activity of the compound, as well as its effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular function. For example, it can be localized to the endoplasmic reticulum or Golgi apparatus, where it can interact with enzymes involved in peptide synthesis and modification. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can affect the localization and activity of this compound within the cell.
属性
IUPAC Name |
ethyl 5-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4/c1-5-22-14(20)17(19-15(21)23-16(2,3)4)9-11-6-7-13(18)8-12(11)10-17/h6-8H,5,9-10H2,1-4H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFXIZRMYCIMIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=C(C1)C=C(C=C2)Cl)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


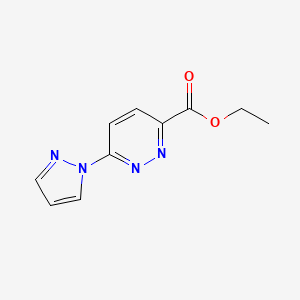
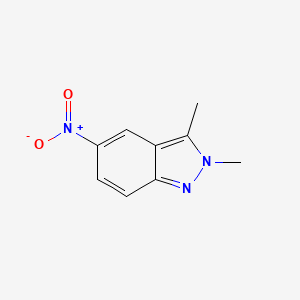
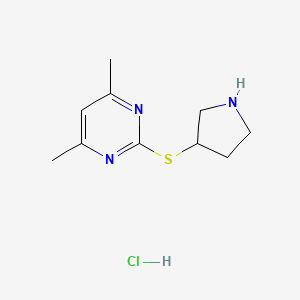

![2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B1490715.png)
![{[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine](/img/structure/B1490720.png)
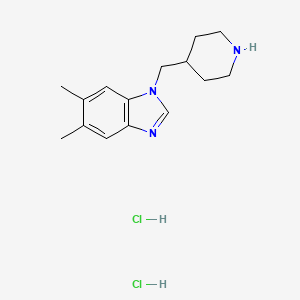
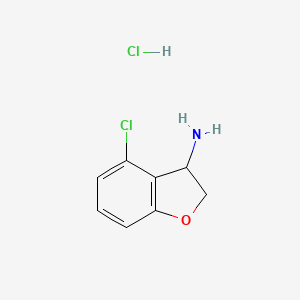
![9-Chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B1490725.png)
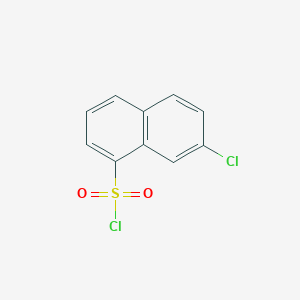
![2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine hydrochloride](/img/structure/B1490728.png)
![ethyl N-{[(4-bromophenyl)methyl]carbamothioyl}carbamate](/img/structure/B1490729.png)
